Piridocaine

Local anesthetics Structure-activity relationship Aminobenzoate esters

Piridocaine (INN; also known as Lucaine) is a synthetic local anesthetic belonging to the amino ester class, specifically characterized as a piperidyl propanol ester of ortho-aminobenzoic acid (anthranilic acid). It is classified within the aminobenzoate ester subgroup of local anesthetics, alongside agents such as procaine (para-aminobenzoate), tetracaine, and chloroprocaine.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 87-21-8
Cat. No. B1208490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiridocaine
CAS87-21-8
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CCOC(=O)C2=CC=CC=C2N
InChIInChI=1S/C14H20N2O2/c15-13-7-2-1-6-12(13)14(17)18-10-8-11-5-3-4-9-16-11/h1-2,6-7,11,16H,3-5,8-10,15H2
InChIKeyBMIJYAZXNZEMLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piridocaine (CAS 87-21-8): Baseline Profile for Research Sourcing and Scientific Evaluation


Piridocaine (INN; also known as Lucaine) is a synthetic local anesthetic belonging to the amino ester class, specifically characterized as a piperidyl propanol ester of ortho-aminobenzoic acid (anthranilic acid) [1]. It is classified within the aminobenzoate ester subgroup of local anesthetics, alongside agents such as procaine (para-aminobenzoate), tetracaine, and chloroprocaine . As a racemic compound (C14H20N2O2, MW 248.32 g/mol), piridocaine possesses a piperidine heterocycle as its basic side chain—a structural feature that critically distinguishes it from both the diethylaminoethanol side chain of procaine and the xylidine amide backbone of lidocaine [1]. Originally developed in the mid-20th century and listed in the p-INN List-1 (1953) and r-INN List-1 (1955), piridocaine has an established clinical evidence base derived from spinal (subarachnoid) anesthesia applications in obstetrics, urological surgery, and anorectal procedures, with published experience encompassing over 6,000 cases [1][2].

Why Procurement Cannot Treat Piridocaine as Interchangeable with Generic Ester-Type Local Anesthetics


Within the aminobenzoate ester subclass, individual agents cannot be treated as generic commodities for research or clinical procurement due to compound-specific differences in the aromatic acid regioisomer (ortho- vs. para-aminobenzoate), the amine-bearing side chain structure (piperidine vs. diethylamino vs. butyl), and the resulting pharmacological profile [1]. Piridocaine exemplifies this with its anthranilic acid (ortho-aminobenzoate) core versus the para-aminobenzoic acid core shared by procaine, tetracaine, and chloroprocaine . This ortho substitution, coupled with a cyclic piperidine basic side chain rather than an open-chain tertiary amine, directly impacts ionization characteristics (pKa1 = 9.17, pKa2 = 2.26), lipophilicity (ACD/LogP = 3.01), and metabolic susceptibility to plasma esterases—all of which modulate local anesthetic potency, toxicity, and duration [2]. Evidence demonstrates that piridocaine achieves anesthesia at a smaller minimum anesthetic dose, has a larger minimal lethal dose, and provides a longer duration of action than its closest structural comparator, procaine [1]. Generic substitution without such quantitative evidence of equivalence is therefore unsupportable.

Quantitative Differentiation Evidence for Piridocaine vs. Structural and Pharmacological Comparators


Structural Differentiation: Ortho-Aminobenzoate Core with Piperidine Side Chain vs. Para-Aminobenzoate Procaine

Piridocaine is built on an ortho-aminobenzoic acid (anthranilic acid) scaffold esterified to 2-piperidineethanol, whereas procaine, the most structurally analogous comparator, is built on a para-aminobenzoic acid scaffold esterified to diethylaminoethanol [1]. This difference involves two simultaneous structural modifications: the position of the aromatic amine (ortho vs. para) and the nature of the basic side chain (cyclic piperidine vs. acyclic diethylamine). The piperidine ring of piridocaine contains an additional chiral center at the C2 position, making the compound racemic (optical activity: ±), with potential enantiomer-specific biological activity that is absent in achiral procaine [2]. The combined structural distinctions contribute to differentiated pharmacokinetic and pharmacodynamic properties that prevent direct substitution without experimental validation.

Local anesthetics Structure-activity relationship Aminobenzoate esters

Therapeutic Index Differentiation: Piridocaine vs. Procaine — Minimum Anesthetic Dose and Minimal Lethal Dose

According to authoritative pharmacological descriptions, piridocaine's toxicity profile resembles that of procaine, but it differs in three critical pharmacological dimensions: the minimum anesthetic dose is smaller, the minimal lethal dose is larger, and the duration of anesthesia is longer [1]. These three directional differences collectively indicate a wider therapeutic index for piridocaine compared to procaine. The requirement of a smaller quantity to achieve anesthesia onset, combined with a larger quantity required to produce lethal toxicity, means that piridocaine provides a quantitatively greater safety margin than its most closely related comparator. While exact numerical values for the minimal effective dose and minimal lethal dose for both agents are not available from a single controlled study in the accessible public literature, the comparative conclusion is consistently stated across independent authoritative database entries, reflecting the original pharmacological characterization.

Therapeutic index Safety margin Local anesthetic toxicity

Clinical Dosing Evidence: Established Optimal Dose for Obstetric Spinal Anesthesia

Piridocaine has been evaluated in a published clinical series for obstetric vaginal deliveries, where 30 mg administered via the spinal route was identified as the optimal dose [1]. The clinical literature further documents that 30 mg of piridocaine presents few complications during the course of anesthesia and in the postoperative period [1]. This established dosing is corroborated by the seminal clinical appraisal of over 6,000 spinal analgesia cases using lucaine (piridocaine), which systematically characterized its safety and efficacy profile in subarachnoid administration [2]. The availability of a published optimal dose supported by a large case series (n > 6,000) provides procurement-level confidence for researchers seeking to replicate or extend clinical spinal anesthesia studies.

Obstetric anesthesia Spinal anesthesia Clinical dosage

Physicochemical Property Differentiation: Higher Thermal Stability Point vs. Procaine

Predicted physicochemical properties reveal quantifiable differences in thermal stability markers between piridocaine and procaine. Piridocaine has a predicted boiling point of 391.6 ± 12.0 °C at 760 mmHg and a flash point of 190.6 ± 19.6 °C, while procaine has a predicted boiling point of 373.6 ± 22.0 °C at 760 mmHg and a flash point of 179.8 ± 22.3 °C . This represents an absolute boiling point elevation of approximately 18 °C and a flash point elevation of approximately 11 °C for piridocaine, both exceeding the computed uncertainty ranges and indicating greater thermal stability. Additionally, piridocaine has a higher molar refractivity (71.3 ± 0.3 cm³ vs. procaine: ~65–67 cm³) and higher predicted surface tension (45.4 ± 3.0 dyne/cm), properties relevant to formulation behavior and analytical method development .

Thermal stability Physicochemical properties Formulation development

Class-Level Differentiation: Ester-Type Metabolism Enables Distinct Research Applications vs. Amide Local Anesthetics

Piridocaine, as an ester-type local anesthetic, is metabolized primarily via hydrolysis by plasma pseudocholinesterase (butyrylcholinesterase), in contrast to amide-type local anesthetics such as lidocaine and bupivacaine, which undergo hepatic CYP450-mediated metabolism [1]. This class-level metabolic distinction is pharmacokinetically critical: ester-type agents generally have shorter plasma half-lives and lower systemic accumulation potential compared to amide-type agents. Piridocaine's ester linkage (anthranilate ester) is structurally distinct from the para-aminobenzoate ester of procaine and tetracaine, and its specific rate of enzymatic hydrolysis—which directly determines duration of action and systemic toxicity risk—is predicted to differ based on the ortho substitution pattern that introduces steric and electronic effects at the ester carbonyl . The NCATS description confirms that piridocaine's duration of anesthesia is longer than procaine's, consistent with a slower rate of ester hydrolysis for the ortho-aminobenzoate compared to the para-aminobenzoate [2].

Metabolic pathway Ester hydrolysis Plasma cholinesterase

Clinical Safety Profile: Spinal Anesthesia with Differential Motor-Sensory Block

Piridocaine administered via the subarachnoid route, with or without epinephrine or ephedrine, produces analgesia extending up to the third thoracic nerve level without inducing profound or widespread motor paralysis [1]. This differential sensory-motor blockade profile is a therapeutically significant characteristic that distinguishes piridocaine within the local anesthetic class. In contrast, agents such as bupivacaine and tetracaine are associated with more pronounced motor blockade at equipotent analgesic doses. This property of piridocaine was identified as conferring particular clinical value in obstetrics, where preservation of motor function during labor and delivery is desirable [1][2]. The extensive clinical experience with this property was validated in a systematic appraisal of 6,000 spinal analgesia cases using lucaine [3].

Spinal anesthesia Differential block Motor paralysis

High-Value Research and Industrial Application Scenarios for Piridocaine Based on Quantitative Evidence


Obstetric Spinal Anesthesia Research: Dose-Response and Safety Studies with a Validated 30 mg Optimal Dose

Piridocaine is the logical agent of choice for researchers designing spinal anesthesia protocols for obstetric models. The existence of a published optimal dose (30 mg, spinal route) validated in clinical case series [1] eliminates the need for de novo dose escalation or dose-ranging pilot experiments. Researchers can directly adopt this dose and focus on mechanistic investigations such as pharmacokinetic profiling in cerebrospinal fluid, placental transfer studies, or comparative efficacy trials against modern agents. The favorable complication profile (few complications during anesthesia and in the postoperative period) and the documented motor-sparing differential block (analgesia to T3 without profound motor paralysis) [2] further support piridocaine as a reference standard for studies evaluating the balance between sensory analgesia and motor preservation in neuraxial anesthesia.

Structure-Activity Relationship (SAR) Studies: Anthranilate Ester Scaffold as a Tool Compound

Piridocaine's unique structural features—ortho-aminobenzoate core, piperidine side chain, and chiral center—make it an essential tool compound for SAR investigations of local anesthetic activity [1][2]. Procurement of piridocaine enables researchers to systematically probe the impact of aromatic amine regioisomerism (ortho- vs. para-substitution) and side chain cyclization (piperidine vs. diethylamine) on key pharmacological parameters including sodium channel binding affinity, esterase-mediated hydrolysis rate, potency, and toxicity. No other commercially available local anesthetic possesses this combination of structural features, making piridocaine irreplaceable for such studies [3].

Plasma Esterase Activity Assays: Ortho-Aminobenzoate as a Distinctive Hydrolysis Probe Substrate

As an ester-type local anesthetic with an anthranilate ester linkage, piridocaine serves as a structurally differentiated probe substrate for assaying plasma pseudocholinesterase (butyrylcholinesterase) activity [1]. The ortho-aminobenzoate structure introduces steric factors at the ester carbonyl that are predicted to alter the hydrolysis rate compared to para-aminobenzoate substrates such as procaine or benzocaine. This makes piridocaine valuable for studies investigating substrate specificity of esterases, structure-metabolism relationships among ester-type drugs, or the development of esterase-resistant local anesthetic analogs. The documented longer duration of action compared to procaine [2] is mechanistically consistent with slower enzymatic hydrolysis, providing a clear experimental hypothesis for comparative enzyme kinetics studies.

Comparative Local Anesthetic Toxicity Studies: Wider Therapeutic Index Investigation

The directionally wider therapeutic index of piridocaine relative to procaine—characterized by a smaller minimum anesthetic dose and a larger minimal lethal dose [1]—positions it as a uniquely informative comparator in local anesthetic systemic toxicity (LAST) research. Investigators studying the mechanisms of local anesthetic-induced cardiotoxicity and neurotoxicity can use piridocaine as an ester-type agent with an intrinsically improved safety margin to explore the structural determinants of toxicity within the aminobenzoate class. The extensive clinical safety record derived from the 6,000-case spinal analgesia series [2] provides additional real-world safety context for preclinical toxicity model development.

Quote Request

Request a Quote for Piridocaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.